2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)-

Catalog No.
S1482165
CAS No.
114417-84-4
M.F
C₆H₁₃NO₇S
M. Wt
243.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hyd...

CAS Number

114417-84-4

Product Name

2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)-

IUPAC Name

(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid

Molecular Formula

C₆H₁₃NO₇S

Molecular Weight

243.24 g/mol

InChI

InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)15(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4+,5-,6?/m1/s1

InChI Key

PLICPKOWHZITQE-GASJEMHNSA-N

SMILES

C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O

Synonyms

(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-piperidinesulfonic Acid; 5-Amino-5-deoxy-D-glucose-1-sulfonic Acid; Nojirimycin Bisulfite Adduct; Nojirimycin Sulfite Adduct;

Canonical SMILES

C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(N1)S(=O)(=O)O)O)O)O)O

2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)- is a complex organic compound characterized by its unique structural features. This compound contains a piperidine ring and multiple hydroxyl groups, contributing to its potential biological activities. The presence of the sulfonic acid group enhances its solubility in water and may influence its interaction with biological systems.

The chemical reactivity of this compound is primarily influenced by the functional groups present. The hydroxyl groups can participate in various reactions such as:

  • Esterification: Hydroxyl groups can react with carboxylic acids to form esters.
  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds or carboxylic acids.
  • Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile in substitution reactions.

These reactions are significant for modifying the compound for specific applications in pharmaceuticals and biochemistry.

Research indicates that 2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)- has notable biological activities. It may exhibit:

  • Antioxidant Properties: The hydroxyl groups can scavenge free radicals, potentially reducing oxidative stress.
  • Antimicrobial Activity: Preliminary studies suggest efficacy against certain bacterial strains.
  • Neuroprotective Effects: The compound may influence neurotransmitter systems due to its structural similarity to neurotransmitter precursors.

These activities make it a candidate for further pharmacological studies and potential therapeutic applications.

The synthesis of 2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)- can be achieved through several methods:

  • Multi-step Synthesis: Starting from commercially available piperidine derivatives, followed by sulfonation and hydroxylation reactions.
  • Enzymatic Synthesis: Using specific enzymes to introduce hydroxyl groups at designated positions on the piperidine ring.
  • Chemical Modification: Modifying existing compounds with similar structures through targeted reactions to introduce the desired functional groups.

These methods allow for the production of the compound with varying degrees of purity and yield.

The applications of 2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)- span several fields:

  • Pharmaceuticals: Potential use as an active ingredient in drugs targeting oxidative stress-related conditions or infections.
  • Biochemistry: Utilized in research as a biochemical probe to study enzyme mechanisms or cellular processes.
  • Nutraceuticals: Investigated for its potential health benefits related to antioxidant activity.

Interaction studies have shown that this compound may engage with various biological targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Binding: Research suggests possible interactions with neurotransmitter receptors, which could influence neurochemical signaling pathways.
  • Cellular Uptake Mechanisms: Studies are ongoing to determine how this compound is absorbed and utilized within cells.

Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-Hydroxypropane-1-sulfonic acidSulfonic acid group; fewer hydroxylsBuffering agent; low toxicity
D-PsicoseSugar alcohol; multiple hydroxylsPotential prebiotic effects
QuercetinFlavonoid; multiple hydroxylsAntioxidant; anti-inflammatory

Uniqueness

What sets 2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)- apart is its combination of a piperidine structure with multiple hydroxyl groups and a sulfonic acid moiety. This unique combination may enhance its solubility and biological activity compared to similar compounds that lack one or more of these features.

2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)- is characterized by its unique structural features that contribute to its biological activity. The compound belongs to the hydroxypiperidine class and carries a sulfo group at the 2-position (6β position in alternative nomenclature).

Molecular Characteristics

PropertyValue
CAS Number81703-56-2, 114417-84-4
Molecular FormulaC₆H₁₃NO₇S
Molecular Weight243.24 g/mol
IUPAC Name(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid
Alternative Names1-deoxynojirimycin-1-sulfonic acid, Nojirimycin bisulfite

This compound possesses multiple hydroxyl groups, which significantly enhance its hydrophilicity and capacity for hydrogen bond formation. The stereochemistry indicated by the (3R,4S,5R,6R) configuration is crucial for its biological activity, as it determines the spatial arrangement of substituents around the piperidine ring. The sulfonic acid group contributes to its acidic properties and solubility profile.

Structural Features and Stereochemistry

The piperidine ring of this compound contains hydroxyl groups at positions 3, 4, and 5, along with a hydroxymethyl group at position 6. The sulfonic acid group is attached at position 2, creating a unique molecular architecture that mimics the structure of monosaccharides. The specific stereochemistry (3R,4S,5R,6R) corresponds to the D-gluco configuration, which is essential for its biological recognition and activity.

The compound's water solubility is described as "very soluble," consistent with its highly polar nature resulting from multiple hydroxyl groups and the sulfonic acid moiety.

XLogP3

-5

Dates

Modify: 2023-09-14

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